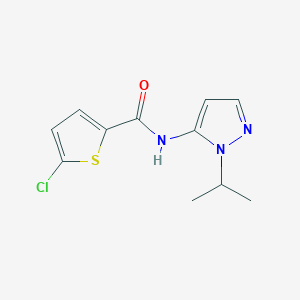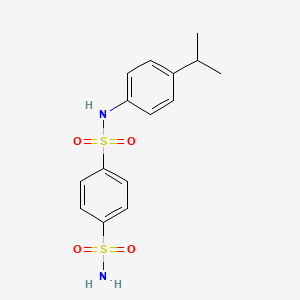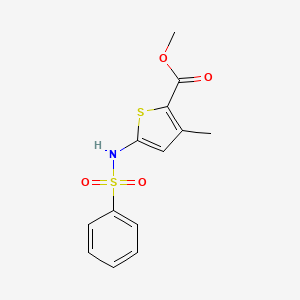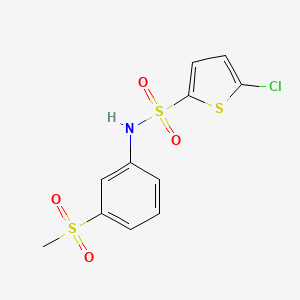
5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of the Janus kinase (JAK) family of enzymes, which are involved in signaling pathways that are critical for immune cell function. By inhibiting JAK activity, 5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide can suppress the immune response and reduce inflammation.
Wirkmechanismus
5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide can block the signaling pathways that are involved in the activation and proliferation of T cells, which are key players in the immune response. This leads to a reduction in the production of pro-inflammatory cytokines and a suppression of the immune response.
Biochemical and Physiological Effects:
5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide has been shown to be effective in reducing inflammation and improving symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to be effective in treating rheumatoid arthritis and psoriasis, with a favorable safety profile. However, it has also been associated with an increased risk of infections and malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide is a useful tool for studying the JAK-STAT signaling pathway and the role of JAK3 in immune cell function. It can be used to investigate the effects of JAK3 inhibition on immune cell activation, cytokine production, and inflammation. However, its use in lab experiments is limited by its high cost and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the investigation of the long-term safety and efficacy of 5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide in treating autoimmune diseases. Finally, there is potential for the development of combination therapies that target multiple components of the immune response, including JAK inhibitors like 5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide.
Synthesemethoden
The synthesis of 5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2-bromo-3-isopropylpyrazole in the presence of a base. This reaction yields the intermediate 5-chloro-N-(2-bromo-3-isopropylpyrazol-3-yl)thiophene-2-carboxamide, which is then treated with sodium thiophenolate to afford 5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7(2)15-10(5-6-13-15)14-11(16)8-3-4-9(12)17-8/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOHTKZGHBOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)


![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)